N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The presence of the brominated phenyl group and the chlorobenzyl moiety may enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(5-bromo-2-thienyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide .
- **N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide .
- **N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide .
Uniqueness
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the benzimidazole ring, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C23H18BrClN4O2S |
---|---|
Molecular Weight |
529.8 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H18BrClN4O2S/c24-17-7-10-21(30)16(11-17)12-26-28-22(31)14-32-23-27-19-3-1-2-4-20(19)29(23)13-15-5-8-18(25)9-6-15/h1-12,30H,13-14H2,(H,28,31)/b26-12+ |
InChI Key |
MCMJLSHBIHNZJB-RPPGKUMJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
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